molecular formula C12H9Cl2NO2 B12563419 1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]- CAS No. 192765-16-5

1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]-

Cat. No.: B12563419
CAS No.: 192765-16-5
M. Wt: 270.11 g/mol
InChI Key: AYPMATSMFNSUMA-UHFFFAOYSA-N
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Description

1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]- is an organic compound that belongs to the class of cyclopentanediones This compound is characterized by the presence of a cyclopentane ring with two ketone groups at positions 1 and 3, and a 2,6-dichlorophenylamino group attached to the methylene carbon at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]- typically involves the reaction of 1,3-cyclopentanedione with 2,6-dichloroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol, and the reaction temperature is usually maintained at around 60-80°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. The process is optimized to achieve high yields and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include the inhibition of key enzymes in metabolic processes, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Cyclopentanedione, 2-methyl-
  • 1,3-Cyclopentanedione, 2-ethyl-
  • 1,3-Cyclopentanedione, 2,2-dimethyl-

Comparison

Compared to its similar compounds, 1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]- is unique due to the presence of the 2,6-dichlorophenylamino group. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

192765-16-5

Molecular Formula

C12H9Cl2NO2

Molecular Weight

270.11 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)iminomethyl]-3-hydroxycyclopent-2-en-1-one

InChI

InChI=1S/C12H9Cl2NO2/c13-8-2-1-3-9(14)12(8)15-6-7-10(16)4-5-11(7)17/h1-3,6,16H,4-5H2

InChI Key

AYPMATSMFNSUMA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C1O)C=NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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